1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Methoxy-3-(methoxymethyl)phenyl]Piperazine is a chemical compound with the molecular formula C12H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine typically involves the alkylation of piperazine with appropriate methoxy-substituted benzyl halides. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methoxy-3-(methoxymethyl)phenyl]Piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[4-Methoxy-3-(methoxymethyl)phenyl]Piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine: Similar structure but lacks the methoxymethyl group.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of methoxy groups.
1-(4-Methylphenyl)piperazine: Features a methyl group instead of methoxy groups.
Uniqueness: 1-[4-Methoxy-3-(methoxymethyl)phenyl]Piperazine is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[4-methoxy-3-(methoxymethyl)phenyl]piperazine |
InChI |
InChI=1S/C13H20N2O2/c1-16-10-11-9-12(3-4-13(11)17-2)15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
InChI Key |
MOAORVWYQSYZAF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)N2CCNCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.